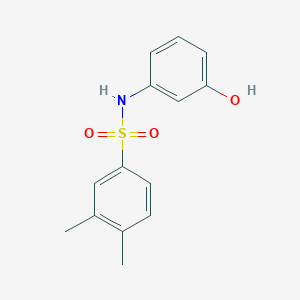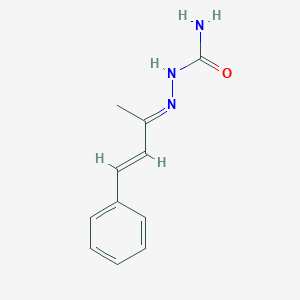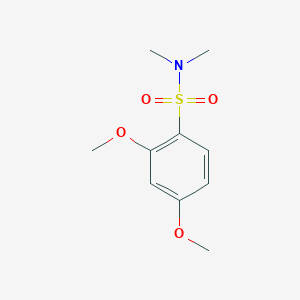
N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide, also known as HDMS, is a chemical compound that has been studied extensively for its potential use in various scientific research applications. This compound belongs to the family of sulfonamides, which are known for their antibacterial and antitumor properties. In
Mecanismo De Acción
The mechanism of action of N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory and antioxidant properties, which may be attributed to its ability to inhibit COX-2 activity. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential use as an antitumor agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide in lab experiments is its relatively simple synthesis method. However, one limitation is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide, including its use as a fluorescent probe for the detection of other metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of inflammatory diseases and cancer. Furthermore, the development of new synthesis methods for this compound may lead to improved properties and increased potential for scientific research applications.
Métodos De Síntesis
The synthesis of N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide can be achieved through several methods, including the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-hydroxyaniline in the presence of a base. This reaction results in the formation of this compound as a white crystalline solid with a melting point of 205-207°C.
Aplicaciones Científicas De Investigación
N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide has been studied for its potential use in various scientific research applications, including its use as a fluorescent probe for the detection of zinc ions in biological systems. Additionally, this compound has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Fórmula molecular |
C14H15NO3S |
|---|---|
Peso molecular |
277.34 g/mol |
Nombre IUPAC |
N-(3-hydroxyphenyl)-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S/c1-10-6-7-14(8-11(10)2)19(17,18)15-12-4-3-5-13(16)9-12/h3-9,15-16H,1-2H3 |
Clave InChI |
HTMGZTNPIIFNJH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O)C |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-ethoxy-5-isopropylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B239344.png)



![1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B239353.png)

![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239355.png)

![1-[(4-Fluoro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B239360.png)



